molecular formula C15H16ClN5O3 B2390764 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1903164-80-6

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2390764
CAS No.: 1903164-80-6
M. Wt: 349.78
InChI Key: SUFTZYUFUYOUPA-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound. This structure comprises multiple functional groups, making it highly versatile in various chemical reactions. It's employed in multiple scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of benzo[b][1,4]oxazepine derivatives , which are known to have diverse biological activities.

Biochemical Pathways

Other benzo[b][1,4]oxazepine derivatives have been shown to exhibit anticonvulsant effects , suggesting that this compound may also interact with pathways involved in neuronal signaling

Result of Action

Given its structural similarity to other benzo[b][1,4]oxazepine derivatives, it may exhibit similar effects, such as modulation of neuronal activity

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically starts with the preparation of its core structures followed by coupling reactions to introduce other functional groups.

  • Step 1: Preparation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl core

    • React appropriate precursors under controlled conditions to form the oxazepine ring.

  • Step 2: Introduction of the ethyl chain

    • This involves a nucleophilic substitution reaction to attach the ethyl chain.

  • Step 3: Formation of 1-methyl-1H-1,2,3-triazole-4-carboxamide

    • Use of azide-alkyne cycloaddition to form the triazole ring.

  • Step 4: Coupling of core structure and triazole unit

    • Final coupling reactions under optimal temperature and solvent conditions.

Industrial production methods: Industrial production may streamline these steps, often employing high-throughput methods and optimizing reaction conditions to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can be oxidized under specific conditions, typically involving oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions usually utilize reducing agents like lithium aluminium hydride to achieve desired reductions.

  • Substitution: Various substitution reactions can be executed by changing the substituents on the aromatic rings or triazole moiety.

Common reagents and conditions used:

  • Oxidation: Potassium permanganate, acidic or basic conditions

  • Reduction: Lithium aluminium hydride, solvent systems like ether

  • Substitution: Electrophiles or nucleophiles in appropriate solvents such as dichloromethane

Major products formed from these reactions:

  • Oxidation: The formation of carboxylic acid derivatives.

  • Reduction: Alcohol or amine derivatives.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has myriad applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its interactions with biomolecules and potential bioactive properties.

  • Medicine: Explored for therapeutic uses, including possible antiviral, antibacterial, or anticancer properties.

  • Industry: Employed in the development of advanced materials or catalysts.

Comparison with Similar Compounds

Comparison with other similar compounds: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of structural moieties, providing distinct reactivity and biological activity compared to compounds like:

  • 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: Lacks the triazole moiety.

  • 1-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the oxazepine core.

Each structural feature contributes to the compound's overall properties, making it a valuable subject of study in various scientific fields.

That's a rundown of this compound, from prep methods to its many applications. Chemistry rocks, doesn’t it?

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3/c1-20-8-12(18-19-20)15(23)17-4-5-21-7-10-6-11(16)2-3-13(10)24-9-14(21)22/h2-3,6,8H,4-5,7,9H2,1H3,(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFTZYUFUYOUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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